4-Anilino-3-diazonio-4-oxobut-2-en-2-olate
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Overview
Description
4-Anilino-3-diazonio-4-oxobut-2-en-2-olate is a chemical compound with the molecular formula C10H9N3O3 It is known for its unique structure, which includes an anilino group, a diazonium group, and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-3-diazonio-4-oxobut-2-en-2-olate typically involves the diazotization of 4-anilino-4-oxobut-2-enoic acid. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and sodium nitrite is used as the diazotizing agent. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-3-diazonio-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated anilines, hydroxylated anilines, and amino derivatives.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: Aniline derivatives.
Scientific Research Applications
4-Anilino-3-diazonio-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential use in labeling and detecting biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-anilino-3-diazonio-4-oxobut-2-en-2-olate involves its diazonium group, which is highly reactive and can undergo various transformations. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-4-oxobut-2-enoic acid: Similar structure but lacks the diazonium group.
4-Anilino-3-diazonio-4-oxobut-2-en-2-olate derivatives: Various derivatives with different substituents on the anilino group.
Uniqueness
This compound is unique due to its combination of an anilino group, a diazonium group, and an oxobutenoate moiety
Properties
IUPAC Name |
2-diazo-3-oxo-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7(14)9(13-11)10(15)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRASQAMPMMQSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90782121 |
Source
|
Record name | 4-Anilino-3-diazonio-4-oxobut-2-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90782121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22760-66-3 |
Source
|
Record name | 4-Anilino-3-diazonio-4-oxobut-2-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90782121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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